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molecular formula C10H10N2O3 B8668382 N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine

N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine

Cat. No. B8668382
M. Wt: 206.20 g/mol
InChI Key: VPBBNFCFLAHMSJ-UHFFFAOYSA-N
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Patent
US06191146B1

Procedure details

7-Nitro-1-tetralone (2.00 g, 10.4 mmol) was dissolved in ethanol (20 mL) and was added to NH4OH (1.64 mL, 16.6 mmol) and NaOAc (1.71 g, 20.8 mmol) in H2O (30 mL). After 2 h at 65° C., the solvent was removed under reduced pressure and the residue was titurated with H2O. The precipitate was removed by filtration and dried under vacuum to give 1.99 g (93%) of the desired material as a white solid. MS (ES-) m/z 205 [M−H]−.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.64 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.71 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][CH2:10][C:11]2=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[NH4+:15].[OH-:16].CC([O-])=O.[Na+]>C(O)C.O>[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][CH2:10][C:11]2=[N:15][OH:16])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CCCC(C2=C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.64 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
1.71 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C2CCCC(C2=C1)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 1.99 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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